N-(2-fluorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
Description
N-(2-Fluorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a benzopyran ring system. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Properties
Molecular Formula |
C22H16FNO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C22H16FNO3/c23-18-8-4-5-9-19(18)24-21(25)15-10-11-17-16(12-15)13-20(27-22(17)26)14-6-2-1-3-7-14/h1-12,20H,13H2,(H,24,25) |
InChI Key |
OVOGERIKXQHAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluoroaniline.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
N-(2-Fluorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 2-(2,6-Difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine
Uniqueness
N-(2-Fluorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is unique due to its specific structural features, such as the combination of a fluorophenyl group and a benzopyran ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
